alpha-Onocerin diacetate
alpha-Onocerin diacetate
alpha-Onocerin diacetate is a natural product found in Lycopodiella inundata with data available.
Brand Name:
Vulcanchem
CAS No.:
34434-99-6
VCID:
VC21237018
InChI:
InChI=1S/C34H54O4/c1-21-11-15-27-31(5,6)29(37-23(3)35)17-19-33(27,9)25(21)13-14-26-22(2)12-16-28-32(7,8)30(38-24(4)36)18-20-34(26,28)10/h25-30H,1-2,11-20H2,3-10H3/t25-,26-,27-,28-,29-,30-,33+,34+/m0/s1
SMILES:
CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2CCC3C(=C)CCC4C3(CCC(C4(C)C)OC(=O)C)C)C
Molecular Formula:
C34H54O4
Molecular Weight:
526.8 g/mol
alpha-Onocerin diacetate
CAS No.: 34434-99-6
Cat. No.: VC21237018
Molecular Formula: C34H54O4
Molecular Weight: 526.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | alpha-Onocerin diacetate is a natural product found in Lycopodiella inundata with data available. |
|---|---|
| CAS No. | 34434-99-6 |
| Molecular Formula | C34H54O4 |
| Molecular Weight | 526.8 g/mol |
| IUPAC Name | [(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate |
| Standard InChI | InChI=1S/C34H54O4/c1-21-11-15-27-31(5,6)29(37-23(3)35)17-19-33(27,9)25(21)13-14-26-22(2)12-16-28-32(7,8)30(38-24(4)36)18-20-34(26,28)10/h25-30H,1-2,11-20H2,3-10H3/t25-,26-,27-,28-,29-,30-,33+,34+/m0/s1 |
| Standard InChI Key | JLJPBXMYIMNQDP-JKCFVQEBSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC(=C)[C@@H]2CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C |
| SMILES | CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2CCC3C(=C)CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
| Canonical SMILES | CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2CCC3C(=C)CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator